

# Understanding the chemical structure of [Compound Name]

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## Compound of Interest

Compound Name: Maqaaeyyr

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An In-Depth Technical Guide to the Chemical Structure and Pharmacological Action of Imatinib

## Introduction

Imatinib, marketed under the brand names Gleevec® and Glivec®, is a pioneering targeted cancer therapy that has revolutionized the treatment of specific malignancies.[1] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase inhibitor.[2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, relevant signaling pathways, and key experimental protocols associated with Imatinib, tailored for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

Imatinib is a benzamide obtained by the formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N(3)-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.[3] It is typically administered as a mesylate salt, which enhances its solubility.[4][5]

Table 1: Chemical and Physical Properties of Imatinib

Property	Value
IUPAC Name	4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[3]
Molecular Formula	C <sub>29</sub> H <sub>31</sub> N <sub>7</sub> O[3]
Molecular Weight	493.6 g/mol
CAS Number	152459-95-5[3]
Form	Administered as Imatinib Mesylate (C <sub>30</sub> H <sub>35</sub> N <sub>7</sub> O <sub>4</sub> S)[4]
Solubility	Imatinib base is poorly soluble in water but soluble in DMSO. The mesylate salt is highly soluble in acidic aqueous solutions.[5][6][7]
Classification	Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[6]

## Mechanism of Action

Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[8][9] In cancer cells, certain tyrosine kinases can be constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib competitively binds to the ATP-binding site of these kinases, which locks the enzyme in an inactive conformation and prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[2][10][11] This action blocks the downstream signaling pathways essential for cancer cell growth and survival, ultimately inducing apoptosis (programmed cell death).[2][10][12]

The primary targets of Imatinib include:

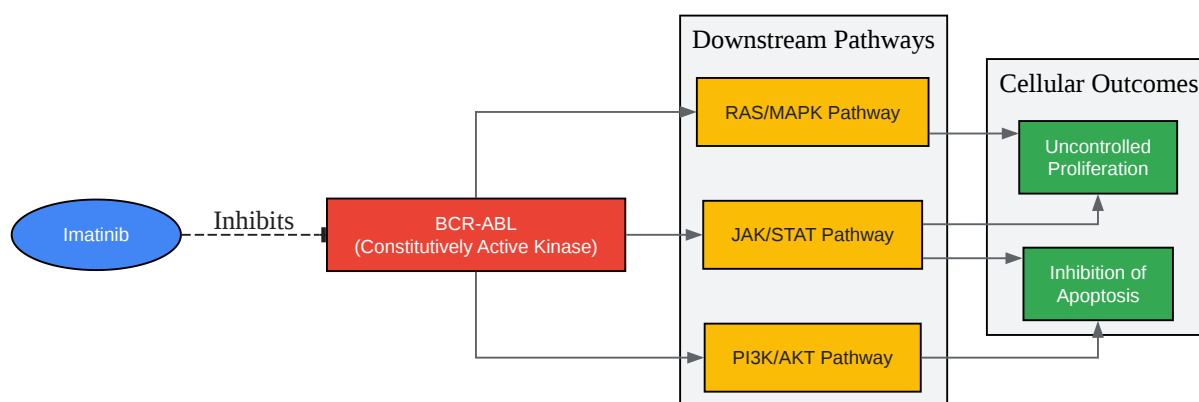
- BCR-ABL: A constitutively active tyrosine kinase created by the Philadelphia chromosome translocation, a genetic abnormality characteristic of Chronic Myeloid Leukemia (CML).[2][10][11]

- c-Kit: A receptor tyrosine kinase. Mutations leading to its constitutive activation are found in most Gastrointestinal Stromal Tumors (GIST).[2][12]
- Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and division.[8][11]

While Imatinib inhibits the ABL protein in normal cells, these cells typically have redundant tyrosine kinases that allow them to function.[2][8] Cancer cells, however, often exhibit a dependency on a specific kinase like BCR-ABL, making them highly susceptible to Imatinib's inhibitory effects.[2][8]

## Signaling Pathways Modulated by Imatinib

The inhibition of BCR-ABL, c-Kit, and PDGFR by Imatinib disrupts several downstream signaling cascades crucial for oncogenesis.



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Caption: Imatinib inhibits BCR-ABL, blocking downstream pro-survival pathways.

Key pathways affected include:

- Ras/MAPK Pathway: Controls cellular proliferation.[2]

- PI3K/Akt Pathway: Plays a significant role in cell survival and inhibition of apoptosis.[\[2\]](#)[\[13\]](#)
- JAK/STAT Pathway: Contributes to proliferation and anti-apoptotic effects.[\[13\]](#)

By blocking these pathways, Imatinib effectively halts the abnormal cell proliferation and circumvents the resistance to apoptosis that characterizes CML and other targeted cancers.  
[\[10\]](#)[\[13\]](#)

## Quantitative Data

The efficacy of Imatinib is quantified through various metrics, including its half-maximal inhibitory concentration (IC<sub>50</sub>) against specific kinases and its pharmacokinetic properties in vivo.

Table 2: In Vitro IC<sub>50</sub> Values of Imatinib

Target Kinase	Cell Line / Assay Type	IC <sub>50</sub> Value (nM)
v-Abl	Cell-free assay	600 <a href="#">[5]</a>
c-Kit	Cell-based assay	100 <a href="#">[5]</a>
PDGFR	Cell-free assay	100 <a href="#">[5]</a>
BCR-ABL	K562 CML Cells	267 <a href="#">[14]</a>
BCR-ABL	KU812 CML Cells	30 (approx. at 48h) <a href="#">[15]</a>
BCR-ABL	KCL22 CML Cells	30 (approx. at 48h) <a href="#">[15]</a>

Note: IC<sub>50</sub> values can vary between different cell lines and assay conditions.[\[16\]](#)

Table 3: Key Pharmacokinetic Parameters of Imatinib (400 mg daily dose)

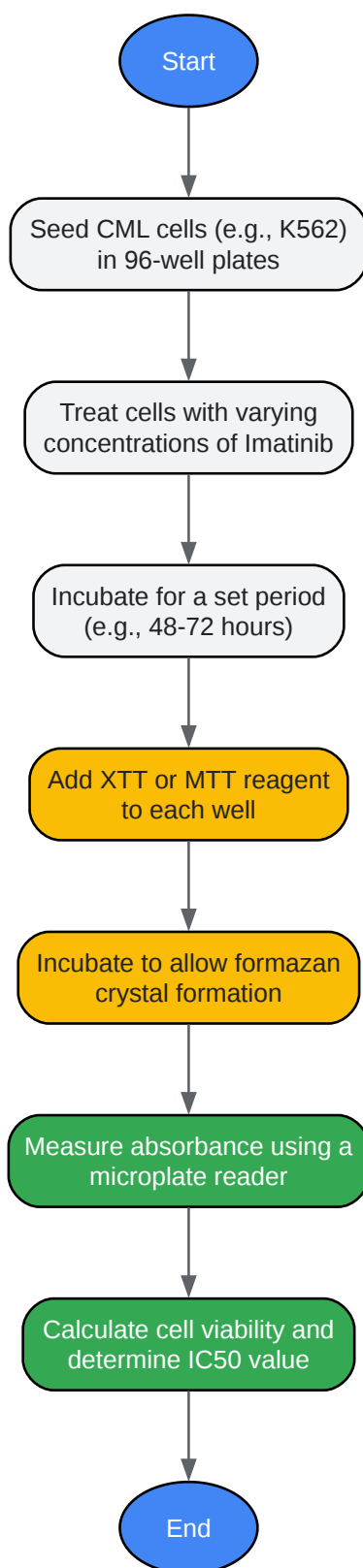
Parameter	Value
Bioavailability	~98% <a href="#">[2]</a> <a href="#">[17]</a>
Time to Peak Plasma Conc. ( $T_{max}$ )	2-4 hours <a href="#">[2]</a> <a href="#">[17]</a>
Plasma Protein Binding	~95% (mainly to albumin and $\alpha$ 1-acid glycoprotein) <a href="#">[2]</a> <a href="#">[18]</a>
Terminal Elimination Half-Life ( $t_{1/2}$ )	~18 hours for Imatinib; ~40 hours for active metabolite (CGP74588) <a href="#">[6]</a> <a href="#">[8]</a>
Metabolism	Primarily by cytochrome P450 enzyme CYP3A4. <a href="#">[2]</a> <a href="#">[12]</a>
Route of Elimination	Predominantly in feces (~68%) as metabolites; some in urine (~13%). <a href="#">[2]</a>
Apparent Clearance (CL)	~14 L/h (Day 1), decreasing to ~10 L/h at steady state. <a href="#">[19]</a>
Apparent Volume of Distribution (V)	~252 L <a href="#">[19]</a>

## Experimental Protocols

A variety of standardized methods are employed to characterize the activity and properties of Imatinib.

### In Vitro Cell Proliferation Assay (XTT/MTT)

This protocol is used to determine the  $IC_{50}$  of Imatinib against cancer cell lines.



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